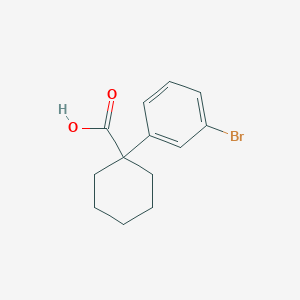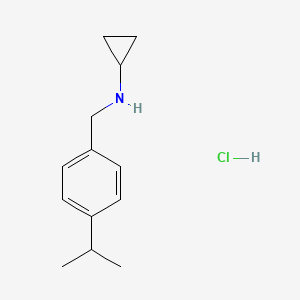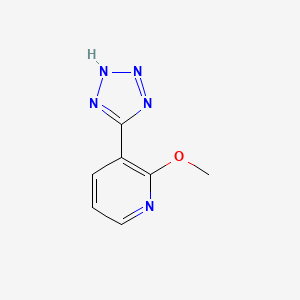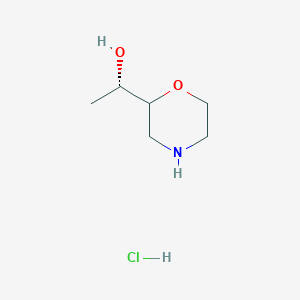
1-(3-Bromophenyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane carboxylic acid compounds are a type of organic compound that contains a cyclohexane ring and a carboxylic acid group . The bromophenyl group in “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” indicates the presence of a phenyl ring with a bromine atom attached, which is then attached to the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cyclohexane ring with a carboxylic acid group and a bromophenyl group attached . The exact structure would depend on the specific locations of these groups on the cyclohexane ring.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. In general, carboxylic acids can undergo reactions such as esterification and decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, its boiling point, melting point, and solubility would be influenced by factors such as the presence of the bromophenyl and carboxylic acid groups .Wissenschaftliche Forschungsanwendungen
Bromination and Epoxydation Studies
The study by Bellucci et al. (1972) explores the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester. This research reveals the stereochemical outcomes of these reactions, which are crucial for understanding the reactivity and selectivity in organic synthesis involving cyclohexane derivatives. The findings highlight the preferential anti attack in both bromination and epoxydation processes due to the influence of the carboxyl group, which is relevant for designing stereoselective syntheses (Bellucci, Marioni, & Marsili, 1972).
Crystallography and Hydrogen Bonding
Smith and Wermuth (2012) demonstrated the structural characterization of cyclic imide and open-chain amide carboxylic acid derivatives. This work is pivotal in the field of crystallography and supramolecular chemistry, as it provides insights into the hydrogen-bonding patterns and molecular arrangements of cyclohexane-based compounds. Understanding these structural aspects is essential for the development of new materials and the study of molecular interactions (Smith & Wermuth, 2012).
Polymer Science
Trollsås et al. (2000) discussed the design, synthesis, and ring-opening polymerization of functional cyclic esters derived from cyclohexanone. This research is significant in the field of polymer science, particularly for creating hydrophilic aliphatic polyesters with a range of applications from biomedical to environmental. The study underscores the versatility of cyclohexane derivatives as building blocks for polymers with desired physical and chemical properties (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Supramolecular Architectures
Shan, Bond, and Jones (2003) investigated the supramolecular architectures formed by cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases. This study contributes to the understanding of how cyclohexane derivatives can be used to construct complex molecular assemblies through hydrogen bonding and other non-covalent interactions. Such knowledge is crucial for developing advanced materials with specific functionalities, including catalysis, separation, and sensing applications (Shan, Bond, & Jones, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNJYDIETWEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Methoxyethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2707831.png)


![3-allyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707838.png)
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2707841.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-1,3-thiazole](/img/structure/B2707843.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2707844.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707847.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2707848.png)
![5-{[2-(allyloxy)-1-naphthyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2707849.png)
![2-(4-(ethylthio)phenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2707851.png)
![N'-(diphenylcarbamothioyl)-4-methyl-N-[(phenylsulfonyl)methyl]benzenecarboximidamide](/img/structure/B2707853.png)
